Regulatory Identity: Unambiguous Amoxapine Impurity Marker Distinguished from the Ketone Hydrolysis Product
4‑Chloro‑2‑[imino(phenyl)methyl]aniline (CAS 5606‑39‑3) is officially designated as Amoxapine Impurity E (Impurity 5) in multiple pharmacopeial reference standard catalogs and is supplied with full characterization data packages (COA, HPLC, MS, ¹H‑NMR) at certified purity >99% [REFS-1, REFS-2]. In contrast, its closest structural congener, 2‑amino‑5‑chlorobenzophenone (ACB, CAS 719‑59‑5), is a distinct chemical entity (ketone C=O vs. imine C=N) recognized as a general benzodiazepine synthesis precursor and degradation product, not an amoxapine‑specific marker [1]. The imine and ketone forms cannot be interchanged in validated impurity methods without re‑validation of chromatographic resolution, LOD/LOQ, and system suitability parameters.
| Evidence Dimension | Regulatory identity and analytical specification |
|---|---|
| Target Compound Data | Amoxapine Impurity E (Impurity 5); purity >99% (HPLC); full characterization package (COA, HPLC, MS, ¹H‑NMR); supplied as pharmacopeial reference standard |
| Comparator Or Baseline | 2‑Amino‑5‑chlorobenzophenone (ACB, CAS 719‑59‑5): general BDZ precursor/degradant; ketone functionality; mp 96–98 °C; not certified as amoxapine impurity marker |
| Quantified Difference | Different chemical class (imine vs. ketone); distinct regulatory filing identity; melting point difference Δ ≈ 22–24 °C (74 °C vs. 96–98 °C) |
| Conditions | Pharmacopeial reference standard catalog designation; HPLC purity determination |
Why This Matters
For ANDA/DMF submissions and QC batch release testing, using the correct, certified impurity reference standard is a regulatory requirement; substitution with the ketone analog risks method failure and citation.
- [1] Qandeel, N. A. et al. Scientific Reports 13, 21121 (2023). 2‑Amino‑5‑chlorobenzophenone (ACB) identified as common BDZ impurity; LOD 0.16 mg/mL, LOQ 0.49 mg/mL by ¹H‑qNMR. ACB is the ketone, not the imine. View Source
